molecular formula C20H19N3OS B14990918 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B14990918
M. Wt: 349.5 g/mol
InChI Key: OGDYUQOXZHVHGP-UHFFFAOYSA-N
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Description

5-Amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzothiazole moiety, a pyrrolone ring, and an isopropyl-substituted phenyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Construction of the Pyrrolone Ring: The pyrrolone ring is formed by reacting an appropriate amine with a diketone or ketoester in the presence of a base, such as sodium hydride or potassium carbonate.

    Coupling Reactions: The benzothiazole and pyrrolone intermediates are then coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the benzothiazole ring or the pyrrolone ring, resulting in the formation of dihydro or tetrahydro derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the benzothiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, such as halogens, alkyl, or sulfonyl groups, into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial, antiviral, and anticancer activities, making it a promising candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with specific molecular targets, such as enzymes and receptors, makes it a valuable lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and dyes. Its unique properties contribute to the development of high-performance materials with specific functionalities.

Mechanism of Action

The mechanism of action of 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrol-3-one involves its interaction with various molecular targets. These targets include enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid synthesis, leading to its bioactive effects.

Molecular Targets and Pathways

    Enzymes: The compound can inhibit enzymes involved in key metabolic pathways, such as proteases, kinases, and oxidoreductases.

    Receptors: It can modulate the activity of receptors, such as G-protein-coupled receptors and ion channels, affecting cellular signaling pathways.

    Nucleic Acids: The compound can bind to DNA or RNA, interfering with their synthesis and function, which is particularly relevant in its anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    4-(1,3-Benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Lacks the amino and isopropyl groups, resulting in different chemical and biological properties.

    5-Amino-4-(1,3-benzothiazol-2-yl)-1-phenyl-2,3-dihydro-1H-pyrrol-3-one: Similar structure but without the isopropyl group, leading to variations in reactivity and bioactivity.

    4-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrol-3-one:

Uniqueness

The presence of the amino group, benzothiazole moiety, and isopropyl-substituted phenyl group in 5-amino-4-(1,3-benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-pyrrol-3-one makes it unique

Properties

Molecular Formula

C20H19N3OS

Molecular Weight

349.5 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-imino-1-(4-propan-2-ylphenyl)-2H-pyrrol-3-ol

InChI

InChI=1S/C20H19N3OS/c1-12(2)13-7-9-14(10-8-13)23-11-16(24)18(19(23)21)20-22-15-5-3-4-6-17(15)25-20/h3-10,12,21,24H,11H2,1-2H3

InChI Key

OGDYUQOXZHVHGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4S3)O

Origin of Product

United States

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